molecular formula C22H27FN2O4S B2492754 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922058-68-2

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2492754
CAS No.: 922058-68-2
M. Wt: 434.53
InChI Key: NYMCDSUQNSXEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27FN2O4S and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications

1. Photodynamic Therapy Application

The compound has been explored for its use in photodynamic therapy, particularly in treating cancer. A study highlighted the potential of similar benzenesulfonamide derivatives in generating singlet oxygen, a crucial component for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

2. Inhibitors of Kynurenine 3-Hydroxylase

Benzenesulfonamide derivatives have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This application suggests potential therapeutic uses for neurological conditions (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

3. Pharmacophore in Medicinal Chemistry

Studies have shown that the dibenzo[b,f][1,4]oxazepine scaffolds, which are closely related to the compound , are significant pharmacophores in medicinal chemistry. They have applications in creating chiral compounds with potential medicinal value (Li, Lin, & Du, 2019).

4. Nonlinear Optical Properties

Research into benzimidazole-tethered oxazepine heterocyclic hybrids indicates potential applications in nonlinear optical (NLO) properties. This suggests the compound's relevance in optical and electronic device technologies (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).

5. Kinase Inhibition

The benzoxazepine core, related to the compound , is present in several kinase inhibitors. These inhibitors are used in treating conditions like cancer, highlighting the potential of similar compounds in therapeutic applications (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).

Mechanism of Action

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-15(2)11-12-25-19-13-17(7-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-8-5-16(23)6-9-18/h5-10,13,15,24H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMCDSUQNSXEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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